![molecular formula C6H13NO8S B1194579 [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate CAS No. 76330-20-6](/img/structure/B1194579.png)

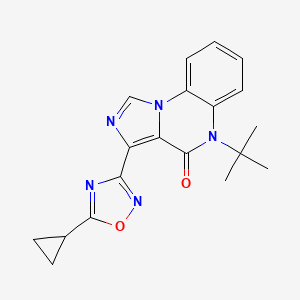

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate

Overview

Description

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate, also known as PAPS, is a crucial compound in the field of biochemistry and is used in various scientific research applications. PAPS is a sulfate ester of adenosine 3'-phosphate and is synthesized in the body by the enzyme PAPS synthase.

Scientific Research Applications

Role in Heparan Sulfate Biosynthesis

3-O-Sulfated heparan sulfate is a polysaccharide found in the extracellular matrix and on the cell surface . It’s biosynthesized by heparan sulfate 3-O-sulfotransferase, which exists in seven different isoforms . This compound is closely associated with the biological functions of heparan sulfate .

Involvement in Biological Processes

Heparan sulfate, which includes 3-O-sulfated heparan sulfate, is involved in many biological processes, including blood coagulation, inflammatory responses, and embryonic development .

Interaction with Protein Ligands and Receptors

Heparan sulfate, including 3-O-sulfated heparan sulfate, achieves its function through interaction with protein ligands and receptors . Many viruses utilize cell surface heparan sulfate on host cells as a receptor to establish infection .

Role in Osteoarthritis

Glucosamine exerts chondroprotective effects and effectively reduces osteoarthritis pain and stiffness . It exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory factors and enhancing the synthesis of proteoglycans that retard cartilage degradation and improve joint function .

Improvement of Cellular Redox Status

Glucosamine improves cellular redox status, reduces osteoarthritis-mediated oxidative damages, scavenges free radicals, upregulates antioxidant proteins and enzyme levels, inhibits the production of reactive oxygen species, and induces autophagy to delay osteoarthritis pathogenesis .

Prevention of Total Knee Replacement

An 8-year observational study found that Glucosamine Sulfate not only was beneficial for joint health but it decreases the chance of total knee replacement by 73% .

Induction of Hyaluronic Acid Production

Glucosamine has been shown to induce the production of hyaluronic acid (HA) and to directly enter the GAG biosynthetic pathway .

Regulation of MAPK and ERK Expression

Glucosamine sulfate lowers the expression of p38 MAPK and c-Jun N-terminal kinase (JNK) and elevates the extracellular signal-regulated kinase 1/2 (ERK-1/2) expression in the cartilage of rats with osteoarthritis .

Mechanism of Action

Mode of Action

3-O-Sulfate glucosamine interacts with its target, 3-OST, by binding to the enzyme in more than one orientation . This interaction can lead to either substrate or product inhibition, possibly attributed to a non-productive binding mode . The binding orientations between polysaccharides and their protein binding partners could influence biological outcomes .

Biochemical Pathways

The biochemical pathway primarily affected by 3-O-Sulfate glucosamine involves the modification of heparan sulfate polysaccharides . The sulfation at the 3-OH position of a glucosamine saccharide is a key step in this pathway . This modification plays a critical role in dictating both binding affinity and specificity for protein effectors to control the biological outcomes .

Pharmacokinetics

Pharmacokinetic data on glucosamine are limited, but it is known that glucosamine is easily absorbed and persists in circulation . The standard therapeutic dose of 1500 mg once-daily results in plasma concentrations that are over 30 times the baseline . The pharmacokinetics of glucosamine show considerable interindividual variability .

Result of Action

The action of 3-O-Sulfate glucosamine results in significant changes in the structure of heparan sulfate polysaccharides . This can impact a range of pivotal cellular processes involved in tumorigenesis and cancer progression, including proliferation, migration, apoptosis, and immune escape . Moreover, the action of 3-O-Sulfate glucosamine can influence the interaction of heparan sulfate with protein effectors .

properties

IUPAC Name |

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO8S/c7-3(1-8)6(15-16(12,13)14)5(11)4(10)2-9/h1,3-6,9-11H,2,7H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYKBDAKQXPXFV-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)OS(=O)(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)OS(=O)(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997694 | |

| Record name | 2-Amino-2-deoxy-3-O-sulfohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate | |

CAS RN |

76330-20-6 | |

| Record name | Glucosamine 3-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-deoxy-3-O-sulfohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B1194502.png)

![Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide](/img/structure/B1194518.png)